Molecular weight and formula of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride
Molecular weight and formula of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride
An In-Depth Technical Guide to cis-6-Methyl-piperidine-3-carbonitrile hydrochloride
This guide provides a comprehensive technical overview of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a chiral building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core molecular attributes, stereochemical significance, synthetic pathways, and the analytical methodologies required for its characterization, offering field-proven insights grounded in established chemical principles.
Core Molecular Attributes and Identification
cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom, which is a ubiquitous scaffold in pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic platform.[1][2][3] The "hydrochloride" designation indicates that it is supplied as a salt, which typically improves its stability, crystallinity, and solubility in aqueous media, facilitating easier handling and formulation.
Key identifying information and quantitative data for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 2204193-64-4 | [4][5] |
| Molecular Formula | C₇H₁₃ClN₂ | [4][5] |
| Molecular Weight | 160.65 g/mol | [4] |
| Synonym | (3S,6R)-6-methylpiperidine-3-carbonitrile hydrochloride | [4] |
| Canonical SMILES | N#C[C@H]1CNCC1.[H]Cl | [5] |
Chemical Structure
The structure features a piperidine ring substituted with a methyl group at the 6-position and a carbonitrile (-C≡N) group at the 3-position. The cis stereoisomer designation signifies that the methyl and carbonitrile substituents are oriented on the same face of the piperidine ring.
Caption: 2D structure of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride.
Role and Significance in Drug Discovery
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved pharmaceutical agents.[2][6] Its inclusion can enhance drug-like properties such as metabolic stability, oral bioavailability, and receptor binding affinity by providing a defined three-dimensional structure.[2]
cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a valuable chiral building block . Its utility stems from several key features:
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Defined Stereochemistry: The cis configuration provides a rigid and predictable spatial arrangement of the functional groups, which is critical for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.
-
Orthogonal Functional Groups: The secondary amine within the ring, the methyl group, and the carbonitrile group offer distinct points for chemical modification. The amine can be functionalized through N-alkylation or N-arylation, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling its use in diverse synthetic campaigns.
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Physicochemical Modulation: The introduction of this scaffold into a larger molecule can modulate key properties like lipophilicity (LogP) and basicity (pKa), which are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Generalized Synthetic Approach
The synthesis of substituted piperidines often relies on the reduction of corresponding pyridine precursors.[7] A robust and common method for preparing cis-substituted piperidines is the catalytic hydrogenation of a disubstituted pyridine.[8]
Experimental Protocol: Catalytic Hydrogenation
The causality behind this experimental choice lies in the ability of heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) to facilitate the addition of hydrogen across the aromatic pyridine ring, typically with a degree of stereocontrol. The acidic solvent (e.g., acetic acid) protonates the pyridine nitrogen, activating the ring towards reduction. The cis stereochemistry is often favored as the substrate adsorbs onto the catalyst surface from its least sterically hindered face, leading to the delivery of hydrogen atoms from the same side.
Workflow:
-
Precursor Preparation: The synthesis begins with a suitable precursor, 6-methylpyridine-3-carbonitrile.
-
Reaction Setup: The pyridine precursor is dissolved in a suitable acidic solvent, such as glacial acetic acid, in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of PtO₂ (typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at a controlled temperature until hydrogen uptake ceases, indicating the reaction is complete.
-
Workup and Isolation: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure. The resulting residue is then treated with hydrochloric acid (in a solvent like diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which can be purified by recrystallization.
Caption: Generalized workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
To ensure the identity, purity, and correct stereochemistry of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a suite of analytical techniques must be employed. Each technique provides a unique and complementary piece of information, creating a self-validating system for quality control.
| Technique | Purpose and Expected Outcome |
| NMR Spectroscopy | ¹H NMR: Confirms the proton environment. The key diagnostic is the analysis of coupling constants (J-values) between protons at the C3 and C6 positions and their neighbors, which validates the cis relative stereochemistry.[8] ¹³C NMR: Confirms the number and type of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C₇H₁₂N₂ for the free base). |
| HPLC/UPLC | Assesses the purity of the compound by separating it from any impurities or remaining starting material. A high-purity sample will show a single major peak. |
| LC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the confident identification of the main peak and characterization of any minor impurities.[5] |
References
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Available from: [Link]
-
ResearchGate. 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. Available from: [Link]
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The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
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Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
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PMC. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]
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Autechaux. The Role of Piperidine Derivatives in Medicinal Chemistry. Available from: [Link]
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ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]
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PubChem. 3-Methylpiperidine | C6H13N | CID 79081. Available from: [Link]
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National Institute of Standards and Technology. Piperidine, 3-methyl- - the NIST WebBook. Available from: [Link]
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ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... Available from: [Link]
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(Note: This is a placeholder for the actual chemical structure diagram)